Cas no 486-99-7 (1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-)

486-99-7 structure
Nome del prodotto:1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
- CALYCOTOMINE
- (+/-) calycotomine
- (+/-)-calycotomine
- (+-)-(6,7-Dimethoxy-1,2,3,4-tetrahydro-[1]isochinolyl)-methanol
- (+-)-(6,7-dimethoxy-1,2,3,4-tetrahydro-[1]isoquinolyl)-methanol
- (+)-Calycotomine
- (6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)methanol
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- AA277
- AB31032
- AC1LCSPC
- CTK8A3375
- SureCN1817701
- 1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-,(1S)-
- MFCD01863270
- 486-99-7
- [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol
- 1-Isoquinolinemethanol, 1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
- SCHEMBL3667523
-
- Inchi: InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3/t10-/m1/s1
- Chiave InChI: JVLGDDNDVOSMSI-SNVBAGLBSA-N
- Sorrisi: OC[C@@H]1C2C=C(C(OC)=CC=2CCN1)OC
Proprietà calcolate
- Massa esatta: 223.12091
- Massa monoisotopica: 223.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.7A^2
- XLogP3: 0.6
Proprietà sperimentali
- Punto di fusione: 135-139 °C
- PSA: 50.72
- LogP: 1.21170
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Informazioni sulla sicurezza
- Istruzioni di sicurezza: 24/25
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Letteratura correlata
-
1. NotesWilliam Bradley,K. H. Shah,A. R. Battersby,T. P. Edwards,E. B. McCall,B. B. Millward,D. Güren,T. Urbański,Ernst D. Bergmann,Zvi Pelchowicz J. Chem. Soc. 1959 1908
-
Mikiko Sodeoka,Yoshitaka Hamashima Chem. Commun. 2009 5787
-
Wangsheng Liu,Shasha Liu,Ruiwen Jin,Hao Guo,Jinbo Zhao Org. Chem. Front. 2015 2 288
-
4. 698. Ipecacuanha alkaloids. Part VI. The absolute stereochemistry at position 1 of emetine by chemical correlation with the natural amino-acidsA. R. Battersby,R. Binks,T. P. Edwards J. Chem. Soc. 1960 3474
-
Md. Moaz Ahmed Asif,Susmita Roy Lisa,Nazmul Qais RSC Adv. 2023 13 11010
486-99-7 (1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-) Prodotti correlati
- 493-48-1(Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, (1S)-)
- 4356-47-2((6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol)
- 442910-30-7(2-(bromomethyl)-6-ethyl-pyridine)
- 2228544-61-2(1-amino-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-ol)
- 1181245-77-1(Benzoxazole, 2,5-dichloro-7-methyl-)
- 400878-29-7(1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide)
- 1803793-88-5(2-Bromo-5-(1-bromo-2-oxopropyl)phenylacetic acid)
- 2060039-49-6(2-cyclopentylcyclopropane-1-carbaldehyde)
- 1806057-75-9(Ethyl 4-bromo-2-chloro-5-cyanophenylacetate)
- 1858153-28-2(1H-Pyrazol-3-amine, 1-[(3,3-difluorocyclobutyl)methyl]-4-methyl-)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
